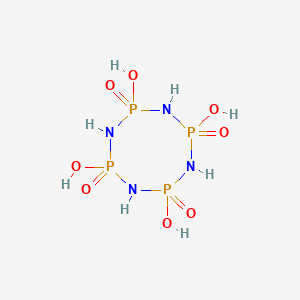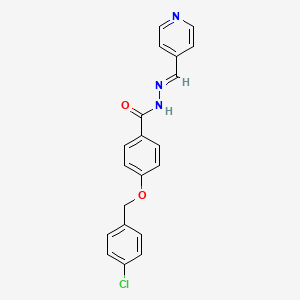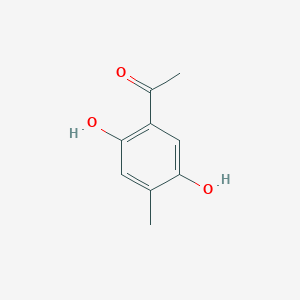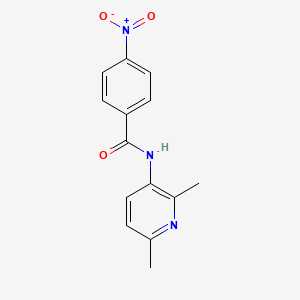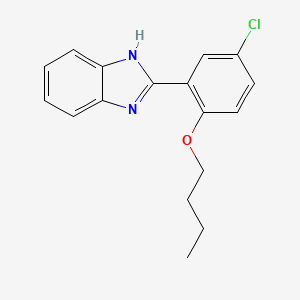
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 2-butoxy-5-chlorobenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Applications De Recherche Scientifique
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives, which are studied for their potential as catalysts and ligands in coordination chemistry.
Biology: This compound is investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Medicine: Research focuses on its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins and enzymes in microorganisms, leading to their death. In anticancer research, it is thought to interfere with cell division and induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- can be compared with other benzimidazole derivatives, such as:
- 2-methyl-1H-benzimidazole-5-carboxylic acid
- 2-phenyl-1H-benzimidazole
- 2-(2-chlorophenyl)-1H-benzimidazole
These compounds share the benzimidazole core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the butoxy and chlorophenyl groups in 1H-Benzimidazole, 2-(2-butoxy-5-chlorophenyl)- makes it unique, providing it with distinct solubility, stability, and reactivity characteristics .
Propriétés
Numéro CAS |
62871-18-5 |
|---|---|
Formule moléculaire |
C17H17ClN2O |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
2-(2-butoxy-5-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2O/c1-2-3-10-21-16-9-8-12(18)11-13(16)17-19-14-6-4-5-7-15(14)20-17/h4-9,11H,2-3,10H2,1H3,(H,19,20) |
Clé InChI |
LUSUIYPWXBTHMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


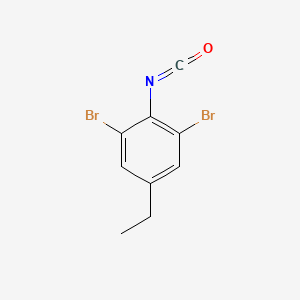
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
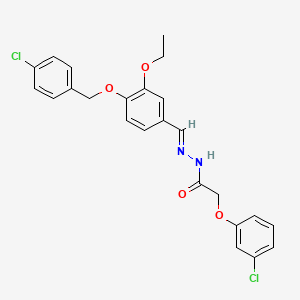
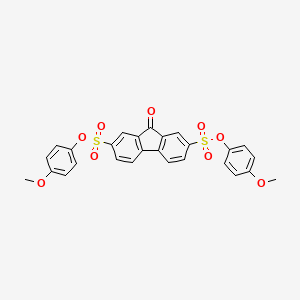
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
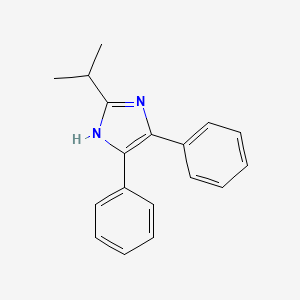
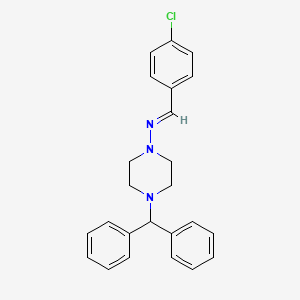
![N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B15081693.png)
